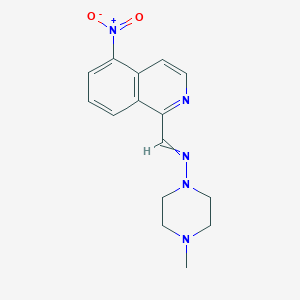
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine typically involves the following steps:
Formation of the Nitroisoquinoline Core: The nitroisoquinoline core can be synthesized through nitration of isoquinoline using nitric acid and sulfuric acid under controlled conditions.
Attachment of the Piperazine Moiety: The 4-methylpiperazine can be introduced via nucleophilic substitution reactions, where the nitroisoquinoline is reacted with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage, which can be achieved through condensation reactions using formaldehyde or other aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its structural features.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.
Industry: Could be used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the piperazine moiety might interact with various biomolecules through hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(4-methylpiperazin-1-yl)-1-(isoquinolin-1-yl)methanimine: Lacks the nitro group, which may result in different biological activity.
N-(4-methylpiperazin-1-yl)-1-(5-chloroisoquinolin-1-yl)methanimine: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine is unique due to the presence of both the nitroisoquinoline and piperazine moieties, which may confer distinct chemical and biological properties
属性
CAS 编号 |
169261-20-5 |
|---|---|
分子式 |
C15H17N5O2 |
分子量 |
299.33 g/mol |
IUPAC 名称 |
N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine |
InChI |
InChI=1S/C15H17N5O2/c1-18-7-9-19(10-8-18)17-11-14-12-3-2-4-15(20(21)22)13(12)5-6-16-14/h2-6,11H,7-10H2,1H3 |
InChI 键 |
XPERZUAZVKRAIJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)N=CC2=NC=CC3=C2C=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


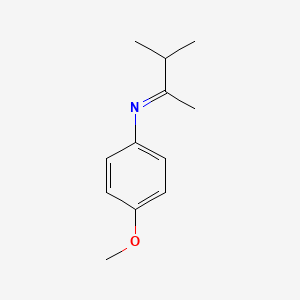
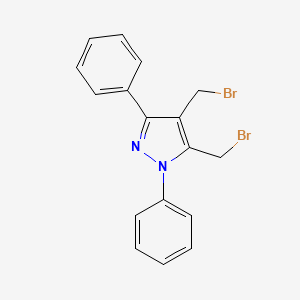
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
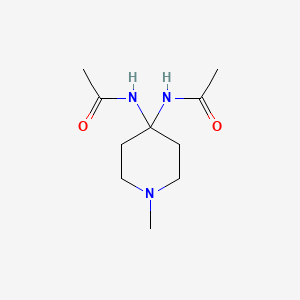

![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
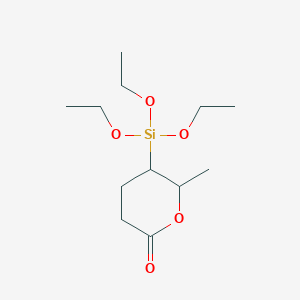
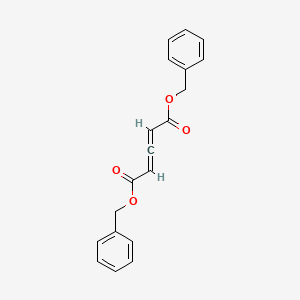
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
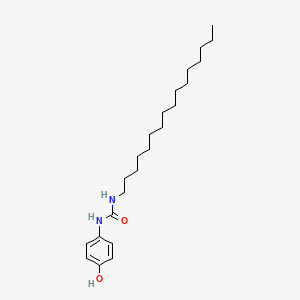
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
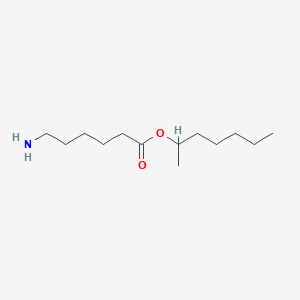
silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
